![molecular formula C28H28O2Sn B12582476 Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- CAS No. 473332-52-4](/img/structure/B12582476.png)
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is an organotin compound with the molecular formula C27H26O2Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- typically involves the reaction of triphenyltin chloride with 2,6-bis(methoxymethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tin oxide derivative.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed
Oxidation: Tin oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Chemistry
In chemistry, Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-tin bonds, which are essential in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential use in medicinal chemistry. Organotin compounds have shown promise as anticancer agents, and Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is being investigated for its cytotoxic properties.
Medicine
The compound’s potential as an anticancer agent is of significant interest. Research is ongoing to understand its mechanism of action and to develop it into a viable therapeutic agent.
Industry
In the industrial sector, Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is used as a catalyst in various chemical reactions. Its ability to facilitate the formation of carbon-tin bonds makes it valuable in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, facilitating various chemical reactions. In biological systems, the compound may interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Stannane, (acetyloxy)triphenyl-: Another organotin compound with similar structural features but different functional groups.
Triphenyltin chloride: A precursor in the synthesis of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-.
Triphenyltin hydroxide: A related compound with hydroxyl functional groups.
Uniqueness
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is unique due to the presence of the 2,6-bis(methoxymethyl)phenyl group. This structural feature imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
473332-52-4 |
|---|---|
Molecular Formula |
C28H28O2Sn |
Molecular Weight |
515.2 g/mol |
IUPAC Name |
[2,6-bis(methoxymethyl)phenyl]-triphenylstannane |
InChI |
InChI=1S/C10H13O2.3C6H5.Sn/c1-11-7-9-4-3-5-10(6-9)8-12-2;3*1-2-4-6-5-3-1;/h3-5H,7-8H2,1-2H3;3*1-5H; |
InChI Key |
NHHJAQRZIBVBPT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)COC)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



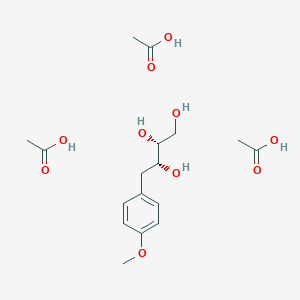
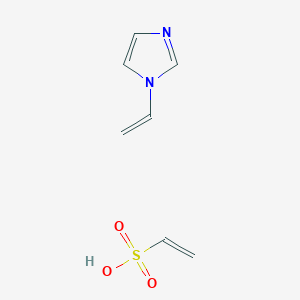
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)
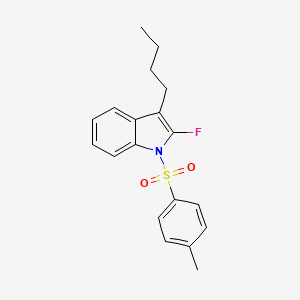
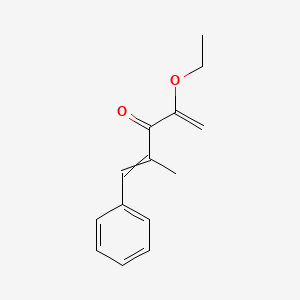
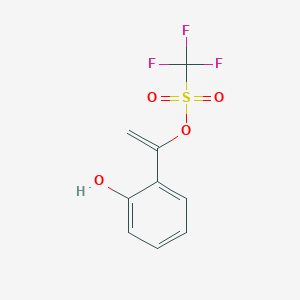
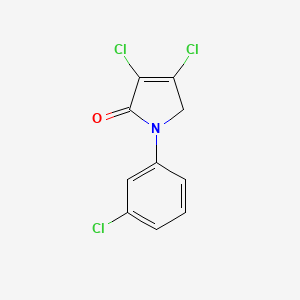
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)

![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)


